molecular formula C18H17N3O B2651879 N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide CAS No. 1448121-92-3

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide

Número de catálogo: B2651879
Número CAS: 1448121-92-3
Peso molecular: 291.354
Clave InChI: YFZPPWSRNJDHRW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide (hereafter referred to as Compound A) is a benzamide derivative featuring a cyclopropyl group and an imidazo[1,2-a]pyridine moiety. The cyclopropyl group may enhance metabolic stability, while the imidazopyridine scaffold could facilitate interactions with biological targets through hydrogen bonding or π-π stacking .

Propiedades

IUPAC Name

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-18(14-6-2-1-3-7-14)21(15-9-10-15)13-16-12-19-17-8-4-5-11-20(16)17/h1-8,11-12,15H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZPPWSRNJDHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide typically involves the formation of the imidazopyridine core followed by the introduction of the cyclopropyl and benzamide groups. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would apply to its production.

Análisis De Reacciones Químicas

Types of Reactions

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives .

Aplicaciones Científicas De Investigación

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table summarizes key structural differences and inferred properties between Compound A and related benzamide derivatives:

Compound Name / ID Key Structural Features Molecular Weight Potential Applications / Notes
Compound A N-cyclopropyl, imidazo[1,2-a]pyridin-3-ylmethyl, benzamide Not provided Likely targets enzymes/receptors; cyclopropyl may improve pharmacokinetics
3-Fluoro-N-[3-(imidazo[1,2-a]pyridin-2-yl)phenyl]benzamide Fluorine substituent, imidazopyridin-2-yl-phenyl linkage 331.35 Bioactivity modulated by electron-withdrawing F; possible kinase inhibition
N-[3-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-nitrobenzamide Nitro group, imidazopyrimidine core (vs. pyridine) Not provided Pyrimidine’s additional N may alter solubility; nitro group could enhance redox activity
N-Cyclopropyl-N-[[4-(isopropyl)phenyl]methyl]-3-(piperazinylsulfonyl)benzamide Cyclopropyl, sulfonyl-piperazine, isopropylphenyl substituent Not provided Sulfonyl-piperazine may improve solubility; likely designed for CNS targets
2-[(Imidazo[1,2-a]pyridin-3-ylmethyl)sulfinyl]-1H-benzimidazoles Sulfinyl linker, benzimidazole core (e.g., 5-methoxy/trifluoromethyl substituents) Not provided Anti-ulcer agents; sulfinyl group critical for proton pump inhibition

Key Observations

Substituent Effects: Electron-Withdrawing Groups: The fluorine atom in the compound from may enhance binding to electron-deficient pockets in targets (e.g., kinases), whereas the nitro group in ’s compound could promote redox interactions .

Pharmacophore Design :

  • The sulfinyl-benzimidazoles () highlight the importance of the imidazopyridine-methyl group in proton pump inhibition, suggesting Compound A’s methylene-linked imidazopyridine might serve a similar role in targeted therapies .
  • The cyclopropyl group in Compound A and ’s analog may reduce metabolic degradation compared to bulkier substituents like isopropyl .

Therapeutic Implications :

  • While ’s compounds are validated anti-ulcer agents, Compound A’s lack of a sulfinyl-benzimidazole core suggests divergent applications, possibly in oncology or inflammation .

Actividad Biológica

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide belongs to the imidazo[1,2-a]pyridine class of compounds. Its unique structural features include a cyclopropyl group and an imidazo[1,2-a]pyridine moiety, which contribute to its pharmacological properties. The molecular formula is C15H16N4C_{15}H_{16}N_{4}, with a molecular weight of 256.31 g/mol.

The primary target of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide is the KRAS G12C protein, a well-known oncogene involved in various cancers. The compound acts through a covalent bond formation with the target protein, leading to inhibition of the RAS signaling pathway that regulates cell growth and survival. This inhibition results in reduced cancer cell proliferation and increased apoptosis in malignant cells .

Anticancer Properties

Research indicates that N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide exhibits potent anticancer activity across various cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects against:

  • Breast Cancer Cells : IC50 values in the low micromolar range.
  • Lung Cancer Cells : Effective in inhibiting cell growth and inducing apoptosis.
  • Colorectal Cancer Cells : Notable reduction in viability observed.

The biological activity is attributed to its ability to modulate key signaling pathways involved in tumorigenesis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the cyclopropyl and imidazo[1,2-a]pyridine portions can significantly influence biological activity. For instance:

ModificationEffect on Activity
Addition of halogen substituentsIncreased potency against certain cancer types
Alteration of the benzamide groupVaried selectivity for different kinases

These findings underscore the importance of structural optimization in enhancing the therapeutic efficacy of this compound .

Pharmacokinetics

Pharmacokinetic studies indicate that N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide has favorable absorption characteristics with moderate bioavailability. Key pharmacokinetic parameters include:

  • Half-life : Approximately 4 hours
  • Peak Plasma Concentration (Cmax) : Achieved within 1 hour post-administration
  • Volume of Distribution (Vd) : Indicates extensive tissue distribution

These properties suggest potential for effective dosing regimens in clinical settings .

Case Studies and Research Findings

Several studies have explored the biological activity of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide:

  • In vitro Study on Cancer Cell Lines : A study demonstrated that this compound significantly inhibited proliferation in various cancer cell lines with IC50 values ranging from 0.5 to 5 µM.
  • Animal Models : In vivo studies using xenograft models showed reduced tumor growth rates when treated with this compound compared to controls.
  • Combination Therapy : Research indicates enhanced efficacy when combined with other chemotherapeutic agents, suggesting a potential for use in combination therapies for better patient outcomes .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.